

Spectroscopic Analysis of (2-Methylbutyl)cyclohexane: A Technical Guide

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Compound of Interest

Compound Name:	(2-Methylbutyl)cyclohexane
CAS No.:	54105-77-0
Cat. No.:	B3271151

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This guide provides a detailed overview of the spectroscopic data for **(2-Methylbutyl)cyclohexane**, catering to researchers, scientists, and professionals in drug development. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **(2-Methylbutyl)cyclohexane** in a structured tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for **(2-Methylbutyl)cyclohexane** is not readily available in the public domain. The following tables provide predicted ^1H and ^{13}C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for similar aliphatic and cycloaliphatic structures.

Table 1: Predicted ^1H NMR Spectroscopic Data for **(2-Methylbutyl)cyclohexane**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
Cyclohexane Ring Protons	0.8 - 1.8	Multiplet	11H
-CH ₂ - (butyl chain)	1.1 - 1.4	Multiplet	2H
-CH- (butyl chain)	1.5 - 1.7	Multiplet	1H
-CH ₃ (on butyl chain)	0.8 - 0.9	Doublet	3H
-CH ₂ -CH ₃ (terminal)	0.8 - 0.9	Triplet	3H
-CH ₂ -CH ₃ (terminal)	1.2 - 1.4	Multiplet	2H

Table 2: Predicted ¹³C NMR Spectroscopic Data for **(2-Methylbutyl)cyclohexane**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Cyclohexane Carbons	25 - 45
-CH ₂ - (butyl chain)	30 - 40
-CH- (butyl chain)	30 - 40
-CH ₃ (on butyl chain)	15 - 25
-CH ₂ -CH ₃ (terminal)	10 - 20
-CH ₂ -CH ₃ (terminal)	20 - 30

Infrared (IR) Spectroscopy

The infrared spectrum of **(2-Methylbutyl)cyclohexane** is characterized by absorptions corresponding to C-H stretching and bending vibrations, typical for an alkane.

Table 3: Infrared (IR) Spectroscopic Data for **(2-Methylbutyl)cyclohexane**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type
~2920	Strong	C-H Stretch (asymmetric, -CH ₂ -)
~2850	Strong	C-H Stretch (symmetric, -CH ₂ -)
~1465	Medium	C-H Bend (scissoring, -CH ₂ -)
~1378	Weak	C-H Bend (rocking, -CH ₃)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **(2-Methylbutyl)cyclohexane** shows fragmentation patterns characteristic of branched alkanes. The molecular ion peak is expected to be of low abundance.^[1]

Table 4: Mass Spectrometry (MS) Data for **(2-Methylbutyl)cyclohexane**

m/z	Relative Intensity (%)	Proposed Fragment
154	Low	[C ₁₁ H ₂₂] ⁺ (Molecular Ion)
97	Moderate	[C ₇ H ₁₃] ⁺ (Loss of C ₄ H ₉)
83	High	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)
71	Moderate	[C ₅ H ₁₁] ⁺ (Pentyl cation)
57	Moderate	[C ₄ H ₉] ⁺ (Butyl cation)
55	Very High (Base Peak)	[C ₄ H ₇] ⁺ (Butenyl cation)
43	High	[C ₃ H ₇] ⁺ (Propyl cation)
41	High	[C ₃ H ₅] ⁺ (Allyl cation)
29	Moderate	[C ₂ H ₅] ⁺ (Ethyl cation)

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the analysis of non-polar organic compounds like **(2-Methylbutyl)cyclohexane**.

NMR Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **(2-Methylbutyl)cyclohexane** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3) or benzene-d₆ (C_6D_6), within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **^1H NMR Acquisition:** The ^1H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16 to 32 scans to ensure a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired on the same instrument, typically operating at 75 MHz for a 300 MHz spectrometer. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance of the ^{13}C isotope and its longer relaxation times.

IR Spectroscopy

- **Sample Preparation:** For a liquid sample like **(2-Methylbutyl)cyclohexane**, the simplest method is to place a drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr). The plates are then pressed together to create a thin film.
- **Data Acquisition:** The prepared salt plates are placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm^{-1} .

Mass Spectrometry

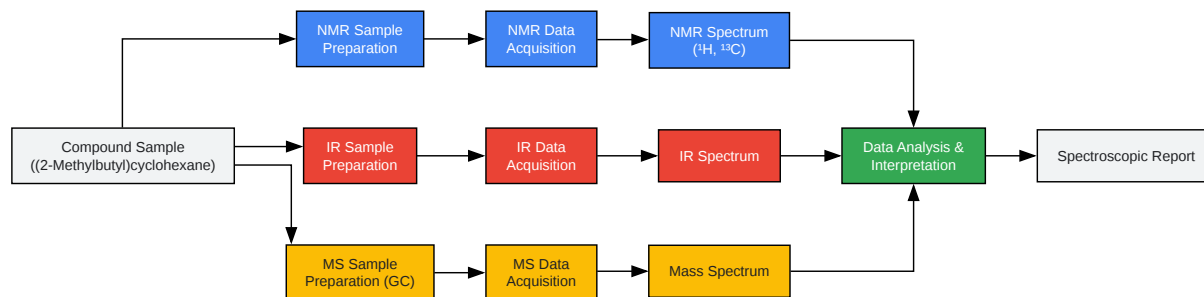
- **Sample Introduction:** A dilute solution of **(2-Methylbutyl)cyclohexane** in a volatile solvent (e.g., hexane or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a

Mass Spectrometer (MS). The GC separates the compound from any impurities.

- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **(2-Methylbutyl)cyclohexane**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. (2-Methylbutyl)cyclohexane [webbook.nist.gov]
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